![molecular formula C7H7N5O B13655984 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B13655984.png)
2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the triazolopyridine family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, contributes to its wide range of biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides in a tandem reaction that includes transamidation, nucleophilic addition with nitrile, and subsequent condensation . The reaction conditions are optimized to yield the target compound in a short reaction time with good-to-excellent yields.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar microwave-assisted methods. The broad substrate scope and functional group tolerance of this methodology make it suitable for large-scale production. Additionally, late-stage functionalization of the triazolopyridine core can be achieved to introduce various functional groups, enhancing the compound’s utility in different applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazolopyridine derivatives.
Aplicaciones Científicas De Investigación
2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor for enzymes such as JAK1 and JAK2 by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation, differentiation, and survival .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Another member of the triazolopyridine family with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: A compound with a similar fused ring structure and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 targeting compound.
Uniqueness
2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide stands out due to its specific inhibitory activities against enzymes like JAK1 and JAK2, making it a promising candidate for therapeutic applications in diseases related to these enzymes. Its unique structure also allows for diverse chemical modifications, enhancing its potential in various fields of research and industry .
Propiedades
Fórmula molecular |
C7H7N5O |
|---|---|
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C7H7N5O/c8-6(13)4-1-2-5-10-7(9)11-12(5)3-4/h1-3H,(H2,8,13)(H2,9,11) |
Clave InChI |
ZFWDDJLRXAOTRT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=NN2C=C1C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4,7,7-Trimethyl-3-bicyclo[2.2.1]hept-2-enyl)boronic acid](/img/structure/B13655907.png)
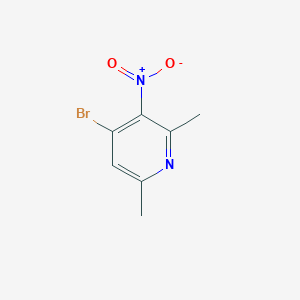
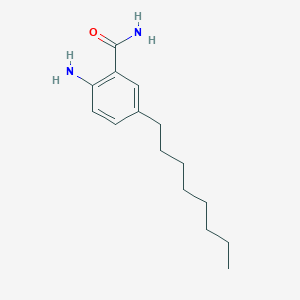

![7-Chloro-3-iodo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13655933.png)
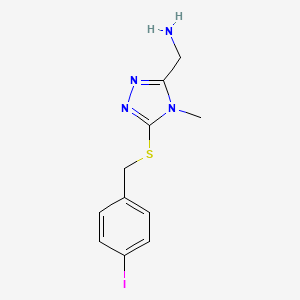
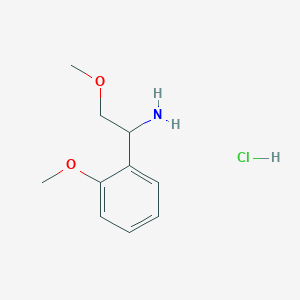
![3-(4-Fluoropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13655948.png)
![6-(Bromomethyl)thieno[2,3-d]pyrimidine](/img/structure/B13655956.png)
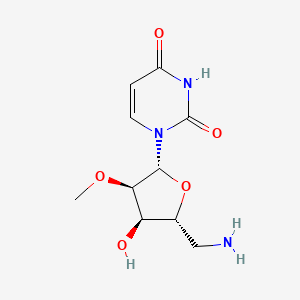

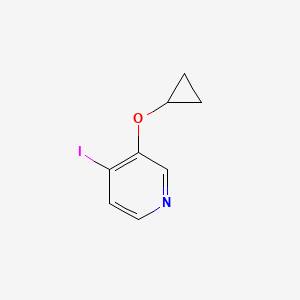
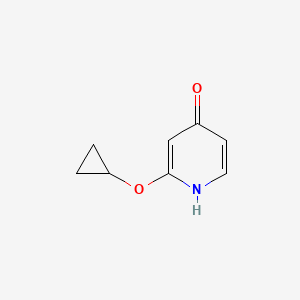
![Sodium;3-[[4-[[2-carboxy-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate](/img/structure/B13655986.png)
